{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine hydrochloride
Description
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine hydrochloride is a tertiary amine hydrochloride salt featuring a benzyloxy-methoxyphenyl aromatic core and a branched butan-2-yl alkyl chain. This compound is structurally related to bioactive amines, where the benzyloxy and methoxy groups may enhance lipophilicity and membrane permeability, while the amine moiety could facilitate interactions with biological targets such as neurotransmitter receptors or enzymes . Its synthesis typically involves alkylation or reductive amination of substituted benzaldehyde intermediates, followed by hydrochloride salt formation .
Properties
IUPAC Name |
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.ClH/c1-4-15(2)20-13-17-10-11-18(19(12-17)21-3)22-14-16-8-6-5-7-9-16;/h5-12,15,20H,4,13-14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSBCGCTXQADEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine hydrochloride typically involves multiple steps, starting with the preparation of the benzyloxy and methoxy substituted phenylmethyl intermediates. These intermediates are then reacted with butan-2-ylamine under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt form of the compound.
Chemical Reactions Analysis
Types of Reactions
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy ketones, while reduction may produce benzyloxy alcohols.
Scientific Research Applications
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Branched vs. linear chains : The butan-2-yl group in the target compound may confer greater metabolic stability compared to linear butyl analogs due to steric hindrance .
Physicochemical Properties
- Solubility : The hydrochloride salt form improves water solubility compared to free bases (e.g., butyl analog in ). However, the bulky aromatic core may reduce solubility relative to methyl-substituted analogs .
- Lipophilicity : Higher logP (estimated) than methyl or tert-butyl analogs due to benzyloxy/methoxy groups.
- Stability : Branched amines (e.g., butan-2-yl) are generally more resistant to oxidative metabolism than linear chains .
Pharmacological and Application Insights
- CNS targeting : Benzyloxy and methoxy groups are common in neuroactive compounds (e.g., serotonin/dopamine modulators) .
- Antimicrobial or anticancer activity : Similar amines have shown activity in preclinical studies, though substituent-specific effects are critical .
- Metabolism : The branched butan-2-yl group may prolong half-life compared to linear-chain amines .
Biological Activity
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine hydrochloride is a synthetic organic compound notable for its complex structure, which includes a benzyloxy group, a methoxy group, and a butan-2-yl amine moiety. This unique combination of functional groups suggests potential biological activity, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The chemical formula for this compound is CHClNO. The presence of the benzyloxy and methoxy groups enhances its solubility and reactivity, potentially influencing its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 303.85 g/mol |
| Solubility | Soluble in water |
| Functional Groups | Amine, Ether |
The mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The benzyloxy group may enhance binding affinity, while the butan-2-ylamine moiety contributes to the compound's stability and solubility.
In Vitro Studies
- Cell Viability and Cytotoxicity : Preliminary studies indicate that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For instance, related benzofuran derivatives have shown significant suppression of cell viability in hepatocellular carcinoma (HCC) cell lines at certain concentrations .
- Anti-Metastatic Effects : Research on benzofuran derivatives has demonstrated their ability to inhibit cell migration and invasion. These compounds downregulated proteins associated with epithelial-mesenchymal transition (EMT), such as integrin α7 and MMP9, which are crucial in cancer metastasis .
- Mechanistic Insights : The anti-metastatic properties can be attributed to alterations in the actin cytoskeleton and signaling pathways involving p53 expression modulation. Such findings suggest that compounds with structural similarities may also exhibit similar biological activities .
Case Studies
A study focusing on benzofuran derivatives highlighted their potential in treating HCC by suppressing integrin α7 expression and inhibiting downstream signaling pathways like FAK/AKT. This research provides a framework for understanding how structurally related compounds might function in biological systems .
Comparative Analysis with Similar Compounds
Q & A
Q. How can stability studies under varied pH and temperature conditions be designed for this compound?
- Methodological Answer : Use accelerated aging protocols (ICH Q1A) with controlled humidity chambers. Monitor degradation products via LC-MS and assign structures using tandem MS fragmentation. Kinetic modeling (e.g., Arrhenius plots) can extrapolate shelf-life under standard storage conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
